molecular formula C7H14N2O B3197074 4-Methylpiperidine-4-carboxamide CAS No. 1003021-83-7

4-Methylpiperidine-4-carboxamide

Cat. No.: B3197074
CAS No.: 1003021-83-7
M. Wt: 142.2 g/mol
InChI Key: WMXCNYRFESQHJG-UHFFFAOYSA-N
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Description

4-Methylpiperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this exact analog may be limited, the piperidine carboxamide scaffold is recognized as a valuable template for designing pharmacologically active molecules. Piperidine carboxamides have been identified as a promising scaffold for developing inhibitors of various therapeutic targets . Research into similar structures has revealed significant potential. For instance, piperidine carboxamide analogs have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating effective antimalarial activity in phenotypic screens and showing efficacy in a mouse model of human malaria . This series of inhibitors exhibited low cytotoxicity against human cell lines and a low propensity for generating resistance, underscoring the therapeutic value of this chemical class . In another area of neuroscience research, the piperidine-4-carboxamide moiety has been explored as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), a target implicated in the pathogenesis of Alzheimer's disease . This highlights the versatility of the core structure in targeting different enzyme systems. The structural features of this compound, including the carboxamide group and the methyl-substituted piperidine ring, make it a versatile building block for constructing compound libraries and exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(6(8)10)2-4-9-5-3-7/h9H,2-5H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXCNYRFESQHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Routes for 4 Methylpiperidine 4 Carboxamide and Its Precursors

Classical and Contemporary Approaches to the Piperidine (B6355638) Core Synthesis

The piperidine ring is a prevalent scaffold in many biologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring is frequently achieved through intramolecular cyclization reactions. These methods involve forming one or more carbon-nitrogen bonds to close a linear precursor into a six-membered ring. Common strategies include:

Reductive Amination of Dicarbonyl Compounds: A classical approach involves the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction of the resulting imine or enamine intermediates.

Aza-Diels-Alder Reaction: This powerful cycloaddition reaction involves the [4+2] cycloaddition of a diene with an imine to form a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine.

Intramolecular Cyclization of Amino Alkenes/Alkynes: An amine tethered to an alkene or alkyne can undergo intramolecular cyclization, often catalyzed by transition metals, to form the piperidine ring. For instance, the hydroamination/cyclization of alkynes mediated by acids can generate iminium ions that are subsequently reduced to piperidines. nih.gov

Radical Cyclization: Radical-mediated cyclization of unsaturated amines provides another route to the piperidine core. nih.gov For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II). nih.gov

Dieckmann Condensation: Intramolecular condensation of a diester containing a nitrogen atom in the backbone can be used to form a β-ketoester, which is a precursor to 4-piperidones. dtic.mil

Electroreductive Cyclization: The electrochemical reduction of an imine in the presence of a terminal dihaloalkane can lead to the formation of piperidine derivatives in a flow microreactor. nih.gov

A variety of substrates can be employed for these cyclizations, and the choice of method often depends on the desired substitution pattern on the piperidine ring. nih.gov

Functional Group Interconversions at the Piperidine 4-Position

Once the piperidine ring is formed, the 4-position can be functionalized through various interconversions. This is a crucial step for introducing the necessary methyl and carboxamide groups. Key transformations include:

Oxidation of 4-substituted piperidines: A 4-hydroxypiperidine (B117109) can be oxidized to a 4-piperidone (B1582916), a versatile intermediate for further functionalization.

Wittig Reaction: 4-Piperidones can undergo Wittig olefination to introduce a methylene (B1212753) group at the 4-position, which can be further manipulated. acs.org

Grignard and Organolithium Additions: The carbonyl group of a 4-piperidone is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents or organolithiums to introduce alkyl or aryl groups.

Cyanation: The introduction of a cyano group at the 4-position, for example via displacement of a suitable leaving group, provides a precursor to a carboxylic acid or a carboxamide.

Hydroboration-Oxidation: A 4-methylenepiperidine (B3104435) can be converted to a 4-(hydroxymethyl)piperidine via hydroboration-oxidation, which can then be oxidized to the corresponding carboxylic acid.

The choice of reaction depends on the existing functionality on the piperidine ring and the desired target. The use of protecting groups on the piperidine nitrogen is often necessary to prevent side reactions. acs.org

Targeted Synthesis of 4-Methylpiperidine-4-carboxamide

The specific synthesis of this compound requires a sequence of reactions that introduces both the methyl and the carboxamide functionalities at the 4-position of the piperidine ring.

Strategies for Introducing the 4-Methyl Group

The introduction of a methyl group at the 4-position of a piperidine ring can be achieved through several synthetic strategies. One common approach involves the methylation of a precursor containing a carbonyl group at the 4-position. For instance, a 4-piperidone can be activated by a secondary amine to form an enamine. This electron-rich enamine can then react with an electrophilic methyl source, such as methyl iodide, under basic conditions. Subsequent hydrolysis of the resulting iminium species yields the α-methylated ketone. google.com

Another strategy involves the hydrogenation of 4-methylpyridine (B42270) to produce 4-methylpiperidine. chemicalbook.com This can be followed by functionalization at the 4-position, although this is often more challenging. A more direct route starts from a 4-piperidone precursor.

PrecursorReagents and ConditionsProductReference
4-Piperidone1. Secondary amine (e.g., pyrrolidine), acid catalyst; 2. Methyl iodide, base; 3. Aqueous workup4-Methyl-4-piperidone google.com
4-MethylpyridineHydrogen, Catalyst (e.g., PtO2), Pressure4-Methylpiperidine chemicalbook.comnih.gov

Carboxamide Formation Methodologies from Corresponding Carboxylic Acids

The final step in the synthesis is the formation of the carboxamide group from the corresponding carboxylic acid, 4-methylpiperidine-4-carboxylic acid. This transformation, known as amidation, is a fundamental reaction in organic synthesis. jocpr.com

A direct reaction between a carboxylic acid and an amine to form an amide is often difficult and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include:

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). jocpr.comcbijournal.com These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine.

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acid chloride reacts readily with ammonia or a primary amine to form the carboxamide. khanacademy.org

Formation of Activated Esters: The carboxylic acid can be converted to an activated ester, which then reacts with an amine.

The choice of method depends on the sensitivity of the starting materials and the desired reaction conditions. For the synthesis of this compound, a common route involves the reaction of 4-methylpiperidine-4-carboxylic acid with a suitable ammonia source in the presence of a coupling agent.

Carboxylic AcidAmine SourceCoupling Reagents/ConditionsProductReference
4-Methylpiperidine-4-carboxylic acidAmmoniaEDC, HOBt, in an inert solvent (e.g., DMF)This compound jocpr.comcbijournal.com
4-Methylpiperidine-4-carboxylic acid1. SOCl₂; 2. AmmoniaTwo-step reactionThis compound google.com
Various Carboxylic AcidsVarious AminesPyridine-3-sulfonyl chloride, DMAPCorresponding Carboxamides oup.com
Various Carboxylic AcidsVarious AminesTrichlorotriazine (TCT), Formylpyrrolidine (FPyr)Corresponding Carboxamides rsc.org

Protecting Group Strategies in Synthesis (e.g., Boc, Cbz)

During the synthesis of this compound, it is often necessary to protect the secondary amine of the piperidine ring to prevent unwanted side reactions. The most commonly used protecting groups for amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.comcreative-peptides.com

Boc (tert-Butoxycarbonyl) Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com The N-Boc group can influence the reactivity and stereoselectivity of reactions at other positions of the piperidine ring. acs.orgrsc.org

The use of these protecting groups allows for the selective functionalization of the piperidine ring and the carboxylic acid group without interference from the reactive piperidine nitrogen. After the desired modifications are complete, the protecting group is removed in the final steps of the synthesis.

Protecting GroupInstallation ReagentDeprotection ConditionsReference
BocDi-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) masterorganicchemistry.comchemicalbook.com
CbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.comnih.govorganic-chemistry.org

Stereoselective Synthesis Approaches for Analogous Piperidine Systems

The creation of specific stereoisomers is crucial in drug development, as different enantiomers and diastereomers of a molecule can exhibit varied pharmacological activities. For piperidine systems analogous to this compound, which features a quaternary stereocenter at the C4 position, several stereoselective synthetic strategies have been developed.

Asymmetric desymmetrization of prochiral or meso compounds is a powerful technique for the enantioselective synthesis of complex chiral molecules. rsc.org This approach involves the differentiation of two enantiotopic functional groups by a chiral catalyst, leading to the formation of enantiomerically enriched products with the simultaneous generation of multiple stereocenters. rsc.org For instance, an organocatalytic enantioselective intramolecular aza-Michael reaction has been successfully employed for the desymmetrization of substrates other than cyclohexadienones, yielding enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org The use of catalysts like 9-amino-9-deoxy-epi-hydroquinine with a co-catalyst can produce piperidine products in good yields and with high levels of enantioselectivity. rsc.org

Another key strategy involves the construction of the piperidine ring through cyclization reactions. Asymmetric cyclopropanation of a tetrahydropyridine followed by a reductive ring opening of the resulting cyclopropane (B1198618) intermediate offers an indirect route to functionalize the piperidine ring at various positions with stereocontrol. nih.gov Additionally, metal-catalyzed cyclizations of enynes or dienes, using a chiral nonracemic ligand, provide a pathway to catalytically and asymmetrically synthesize all-carbon quaternary stereocenters. pnas.org

The intramolecular conjugate addition of enolates, leveraging the "memory of chirality," is another method for the asymmetric synthesis of nitrogen heterocycles containing contiguous quaternary stereocenters. nih.gov For example, treating α,β-unsaturated derivatives with a strong base like KHMDS can yield piperidine derivatives as single detectable diastereoisomers. nih.gov

Furthermore, radical-mediated cyclizations have emerged as a valuable tool. A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce various piperidines. nih.gov Similarly, enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by radical cyclization, can lead to the formation of piperidines. mdpi.com

The following table summarizes some stereoselective approaches applicable to the synthesis of analogous piperidine systems:

Stereoselective Approach Description Key Features Reference
Asymmetric DesymmetrizationDifferentiation of enantiotopic groups in a prochiral molecule using a chiral catalyst.Generates multiple stereocenters simultaneously. rsc.org
Asymmetric CyclopropanationCyclopropanation of a tetrahydropyridine followed by reductive ring opening.Indirect method for stereocontrolled functionalization. nih.gov
Metal-Catalyzed CyclizationCyclization of enynes or dienes with a chiral metal catalyst.Forms quaternary stereocenters. pnas.org
Intramolecular Conjugate Addition"Memory of chirality" approach using enolates.Can produce single diastereoisomers. nih.gov
Radical-Mediated CyclizationIntramolecular cyclization of amino-aldehydes or other suitable precursors.Can be catalyzed by metals like cobalt or copper. nih.govmdpi.com

Process Chemistry and Scalability Considerations for 4-Methylpiperidine-4-carboxylic Acid and its Amide

The transition from a laboratory-scale synthesis to large-scale industrial production presents significant challenges. Process chemistry focuses on developing safe, efficient, and economically viable synthetic routes that are amenable to scale-up. For the synthesis of 4-methylpiperidine-4-carboxylic acid and its corresponding amide, several factors must be considered.

A common precursor for 4-substituted piperidines is 4-piperidone. youtube.com The synthesis of N-aryl-substituted 4-piperidones can be achieved through an exchange reaction between N-methyl-N-benzyl-4-oxopiperidinium iodide and the desired aniline. acs.org This method offers a convenient route to key intermediates. acs.org The subsequent conversion of the 4-piperidone to the 4-methyl-4-carboxylic acid derivative would typically involve olefination to introduce the methyl group, followed by hydrocyanation and hydrolysis, or a Favorskii rearrangement of an intermediate bromo ketone. youtube.com

For the large-scale synthesis of piperidine derivatives, intramolecular aza-Michael reactions (IMAMR) have been explored. While bases like cesium carbonate can provide good yields, their poor solubility can pose difficulties during scale-up. nih.gov Alternative bases with better solubility profiles would be more suitable for industrial applications.

The following table outlines key considerations for the scalable synthesis of 4-methylpiperidine-4-carboxylic acid and its amide:

Process Step Scalability Considerations Potential Solutions Reference
Synthesis of Piperidone IntermediateAvailability and cost of starting materials, reaction efficiency.Utilize commercially available N-benzyl-4-piperidone and efficient exchange reactions. acs.org
Introduction of C4-SubstituentsHandling of hazardous reagents (e.g., cyanides), reaction control.Explore alternative, safer routes or well-controlled reaction conditions. youtube.com
Cyclization ReactionsCatalyst cost and recovery, solvent selection, product isolation.Use of recoverable catalysts, optimization of solvent systems for easy work-up. nih.gov
Amide FormationChoice of coupling agents, reaction stoichiometry, purification.In situ activation of the carboxylic acid, use of cost-effective coupling agents. researchgate.net

Green Chemistry Principles in the Synthesis of Piperidine Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of piperidine derivatives to create more sustainable and environmentally friendly methods.

One key aspect of green chemistry is the use of safer solvents. Water-mediated reactions, for example, offer an environmentally benign alternative to traditional organic solvents. A green approach to the synthesis of piperidinols has been developed using a water-mediated intramolecular cyclization. nih.gov Similarly, deep eutectic solvents (DES), such as those made from glucose and choline (B1196258) chloride, are being explored as green reaction media for the synthesis of piperidin-4-one derivatives. researchgate.net

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. rasayanjournal.co.in Catalyst-free syntheses, where the reaction is promoted by the solvent (e.g., water) or conducted under solvent-free conditions, are particularly attractive. acgpubs.orgajchem-a.com For instance, new thiophene-based Schiff bases containing piperidine rings have been synthesized in high yields without the need for a catalyst or solvent. acgpubs.org

The development of one-pot, multicomponent reactions is another important green chemistry strategy. These reactions combine three or more reactants in a single operation to form a complex product, reducing the number of synthetic steps, minimizing waste, and saving time and resources. rasayanjournal.co.in

The following table highlights the application of green chemistry principles in the synthesis of piperidine derivatives:

Green Chemistry Principle Application in Piperidine Synthesis Example Reference
Safer SolventsUse of water or deep eutectic solvents (DES) as reaction media.Water-mediated intramolecular cyclization for piperidinol synthesis. nih.gov
Atom EconomyMulticomponent reactions that incorporate most of the starting material atoms into the final product.One-pot synthesis of polysubstituted tetrahydropyridines. researchgate.net
CatalysisUse of efficient and recyclable catalysts to reduce waste and energy consumption.A reusable porous poly-melamine-formaldehyde catalyst for triazolopyrimidine synthesis. rasayanjournal.co.in
Design for Energy EfficiencyMicrowave-assisted or ultrasound-promoted synthesis to reduce reaction times.Ultrasound-promoted synthesis of novel bipodal and tripodal piperidin-4-ones. researchgate.net
Use of Renewable FeedstocksUtilizing starting materials derived from renewable sources.Use of glucose in the formation of deep eutectic solvents. researchgate.net

By integrating these stereoselective, scalable, and green synthetic methodologies, the production of this compound and other valuable piperidine derivatives can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Chemical Reactivity, Derivatization, and Analog Design Principles

Reactions at the Carboxamide Functionality

The carboxamide moiety is a robust functional group, yet it can undergo several important transformations crucial for analog synthesis.

Amide bond formation is central to the synthesis of 4-Methylpiperidine-4-carboxamide and its derivatives. Typically, this involves the coupling of a piperidine-4-carboxylic acid precursor with an appropriate amine or, conversely, the reaction of 4-aminopiperidine (B84694) derivatives with carboxylic acids. Common coupling reagents used in these syntheses include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.net This method is widely employed in the synthesis of piperidine-4-carboxamide derivatives for various applications. nih.govresearchgate.net

Cleavage of the amide bond, typically through hydrolysis, can be achieved under acidic or basic conditions, although it generally requires harsh conditions such as heating with a strong acid or base. This reaction regenerates the parent carboxylic acid and amine, a process that is generally more relevant to metabolic degradation than synthetic derivatization.

The carboxamide group can be reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The reduction converts the C=O double bond of the amide into a CH₂ group, yielding 4-methyl-4-(aminomethyl)piperidine. This creates a new primary amine functional group, which can be a site for further derivatization.

Conversely, direct oxidation of the carboxamide functionality is not a common synthetic pathway and is generally difficult to achieve without affecting other parts of the molecule, particularly the piperidine (B6355638) nitrogen.

Modifications of the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a key site for nucleophilic attack, making it the most readily derivatized position on the scaffold.

The piperidine nitrogen can be easily modified through N-alkylation and N-acylation reactions. wikipedia.org N-alkylation introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. This is commonly achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Bases such as potassium carbonate or sodium hydride in a dry solvent like dimethylformamide (DMF) are often used. researchgate.net

N-acylation involves the reaction of the piperidine nitrogen with an acyl chloride or acid anhydride (B1165640) to form an N-acylpiperidine, which is a tertiary amide. wikipedia.org The Schotten-Baumann reaction conditions are often applied for this transformation. These reactions are fundamental in medicinal chemistry for modifying the polarity, basicity, and pharmacological properties of the parent molecule. nih.gov

Table 1: Representative Conditions for N-Alkylation and N-Acylation

Transformation Reagent Base/Solvent Description
N-Alkylation Alkyl Bromide or Iodide K₂CO₃ / DMF A common method where the base neutralizes the HBr or HI byproduct. researchgate.net
N-Alkylation Alkyl Halide NaH / DMF Uses a strong, non-nucleophilic base to deprotonate the amine for reaction. researchgate.net
N-Acylation Acyl Chloride Pyridine or Et₃N The base acts as a catalyst and acid scavenger.

The nucleophilic piperidine nitrogen can react with molecules containing two electrophilic centers (bifunctional electrophiles) to form new, larger heterocyclic ring systems. For example, reaction with a 1,n-dihaloalkane can lead to the formation of a bridged or fused bicyclic system, depending on the length of the alkyl chain. Similarly, reaction with compounds like epoxy resins involves the nitrogen atom attacking the oxirane ring, leading to ring-opening and the formation of a larger adduct. wikipedia.org These strategies are employed to create more complex and rigid molecular architectures.

Derivatization at the 4-Methyl Group and Other Ring Positions

While less reactive than the piperidine nitrogen, the carbon framework of this compound can also be modified. The N-Boc protected piperidine ring can undergo deprotonation at the C2 position using a strong base like n-butyllithium (n-BuLi), particularly when directed by a chiral ligand like sparteine. acs.org This creates a lithiated intermediate that can react with various electrophiles, allowing for the introduction of new substituents at the C2 position. acs.org

Functionalization of the 4-methyl group itself is more challenging but can be envisioned through radical reactions, such as free-radical halogenation, to introduce a handle for further chemistry. Additionally, related studies have shown that a 4-methylene group on a piperidine ring can be readily functionalized through methods like ozonolysis to yield a ketone at the 4-position, or hydroboration-oxidation to produce a primary alcohol. acs.org While not a direct reaction of the 4-methyl group, these transformations highlight the potential for derivatization at the C4-substituent.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-aminopiperidine
4-methyl-4-(aminomethyl)piperidine
4-picoline-2-carboxylic acid, ethyl ester
N,N-diisopropylethylamine (DIPEA)
n-butyllithium (n-BuLi)
hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)
lithium aluminum hydride (LiAlH₄)
borane (BH₃)
potassium carbonate
sodium hydride

Structure-Activity Relationship (SAR) Studies Driven by Chemical Modification (excluding clinical outcomes)

Positional scanning involves the introduction of various substituents at different positions on the molecular scaffold to map out the chemical space and its influence on properties like solubility, lipophilicity, and receptor affinity.

Key positions for modification on the this compound scaffold include:

The Piperidine Nitrogen (N1): The secondary amine is a key site for derivatization. Alkylation, acylation, or sulfonylation at this position can significantly alter the molecule's basicity, polarity, and steric profile. For instance, N-alkylation can increase lipophilicity, while the introduction of a larger group can probe for steric tolerance in a binding pocket. The synthesis of N-modified piperidines, such as N-benzyl derivatives, has been explored in related systems to enhance solubility or introduce new interaction points. acs.org

The Carboxamide Nitrogen: The primary amide offers a handle for N-alkylation or N-arylation, transforming it into a secondary or tertiary amide. These modifications can impact hydrogen bonding capabilities and conformational preferences.

The Piperidine Ring: Although less common for this specific scaffold, substitution on the carbon atoms of the piperidine ring could be explored. However, this often requires more complex multi-step syntheses starting from differently substituted piperidine precursors. mdpi.com

The electronic effects of substituents are also a critical consideration. The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkoxy groups) on aryl substituents (if introduced) can modulate the electronic distribution of the entire molecule, which in turn affects its reactivity and interaction with its environment. For example, in studies of related piperidine derivatives, halogenation at different positions on an aromatic ring attached to the core structure has been shown to significantly influence inhibitory potency against various enzymes. nih.gov

Modification SiteType of ModificationPotential Effect on Chemical PropertiesExample from Related Scaffolds
Piperidine Nitrogen (N1)Alkylation, BenzylationIncreased lipophilicity, altered basicity, introduction of steric bulk.Synthesis of N-(4-hydroxybenzyl)piperidine esters to improve solubility. acs.org
Piperidine Nitrogen (N1)AcylationNeutralization of basicity, introduction of hydrogen bond acceptors.Formation of N-acryloyl derivatives in related piperidones. semanticscholar.org
Carboxamide NitrogenN-Alkylation/ArylationAltered hydrogen bonding capacity, modified polarity.Synthesis of N-(benzo[d]thiazol-2-yl) derivatives. researchgate.net
Aryl Substituents (if added)Halogenation (e.g., -Cl, -Br, -CF3)Increased lipophilicity, altered electronic distribution.3-CF3 substitution on a phenyl ring enhancing affinity for certain receptors. researchgate.net

Bioisosteric replacement is a strategy used to swap one functional group for another with similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic stability without drastically changing the molecule's interaction with its biological target. nih.gov

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Carboxamide Group: The amide bond is susceptible to hydrolysis by peptidases. A common bioisosteric replacement is a 1,2,3-triazole or a tetrazole ring. These five-membered heterocycles can mimic the steric and electronic properties of the amide group but are generally more stable metabolically. Another potential replacement is an oxadiazole ring, which has been successfully used in other piperidine-based compounds. acs.org

Piperidine Ring: While maintaining the core piperidine is often central to the scaffold's identity, in some cases, it can be replaced by other cyclic amines such as pyrrolidine or azepane to explore the impact of ring size on conformational flexibility and binding. In some contexts, a piperazine (B1678402) ring might be introduced to add an extra site for derivatization. researchgate.netnih.gov

Methyl Group at C4: The C4-methyl group could be replaced with other small alkyl groups (e.g., ethyl) to probe for steric constraints. Alternatively, replacing it with a polar group like a hydroxymethyl or a trifluoromethyl group could significantly alter local polarity and hydrogen bonding potential.

Original GroupBioisosteric ReplacementRationale
Carboxamide1,2,3-TriazoleMetabolic stability, mimics steric and electronic profile.
CarboxamideTetrazoleMetabolic stability, can act as a protonated anion.
CarboxamideOxadiazoleMimics hydrogen bonding pattern and geometry. acs.org
Piperidine RingPyrrolidine RingAlters ring size and conformational flexibility.
Piperidine RingPiperazine RingIntroduces a second nitrogen for potential derivatization. nih.gov

Chemo- and Regioselectivity in Synthetic Transformations of this compound

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity: The primary challenge is the selective functionalization of either the piperidine nitrogen or the carboxamide nitrogen. The piperidine nitrogen is generally more nucleophilic and basic than the amide nitrogen. Therefore, reactions with electrophiles like alkyl halides or acyl chlorides under standard conditions will preferentially occur at the piperidine nitrogen. To direct the reaction to the amide nitrogen, the piperidine nitrogen must first be protected, for example, with a Boc (tert-butyloxycarbonyl) group. This protecting group can be later removed under acidic conditions. nih.gov

Regioselectivity: In the context of the this compound scaffold itself, regioselectivity is less of a concern as the two nitrogens are in distinct chemical environments. However, if the scaffold were to be further elaborated with substituents that could direct reactions, such as in aromatic rings attached to the core, then regioselectivity would become a critical factor to control. For instance, in electrophilic aromatic substitution reactions on a phenyl group attached to the piperidine nitrogen, the directing effects of the piperidine ring and any other substituents on the phenyl ring would determine the position of the incoming electrophile.

The synthesis of piperidine derivatives often involves multi-step sequences where chemo- and regioselectivity are key at each step. For example, the synthesis of complex piperidine-containing molecules may involve reductive amination, Mitsunobu reactions, or transition metal-catalyzed cross-coupling reactions, all of which require careful optimization to ensure the desired outcome. nih.gov In some cases, unexpected reactivity can be observed. For instance, reactions involving metal catalysts and secondary amines like piperidine in the presence of nitriles can lead to the formation of amidines. rsc.org

Structural Elucidation and Conformational Analysis of 4 Methylpiperidine 4 Carboxamide and Its Derivatives

Advanced Spectroscopic Methodologies for Characterization

Spectroscopic techniques are pivotal in delineating the structural features of 4-Methylpiperidine-4-carboxamide and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR techniques)

NMR spectroscopy stands as a cornerstone for structural elucidation in solution. For derivatives of this compound, ¹H and ¹³C NMR spectra provide fundamental data on the chemical environments of hydrogen and carbon atoms. nih.govrsc.orgniscpr.res.in

In ¹H NMR spectra of piperidine (B6355638) derivatives, the signals for axial and equatorial protons on the ring are distinct, with axial protons typically appearing at a higher field. researchgate.net The coupling constants between these protons are instrumental in confirming the chair conformation of the piperidine ring. nih.gov One- and two-dimensional NMR experiments are powerful tools for the stereostructural elucidation of substituted piperidine derivatives. optica.org

¹³C NMR spectroscopy complements the proton data, with the carboxamide carbonyl carbon resonating at a characteristic downfield shift. unica.it The chemical shifts for the quaternary carbon at the 4-position, the methyl group, and the carbons of the piperidine ring provide a complete carbon skeleton map. unica.it

Two-dimensional NMR techniques like COSY and HSQC are crucial for establishing atomic connectivity. COSY spectra map out the ¹H-¹H coupling networks, while HSQC spectra correlate protons to their directly attached carbon atoms, allowing for unambiguous spectral assignment. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Piperidines

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2/C6 (axial) ~2.5-2.7 ~45-50
C2/C6 (equatorial) ~3.0-3.2 ~45-50
C3/C5 (axial) ~1.4-1.6 ~25-30
C3/C5 (equatorial) ~1.7-1.9 ~25-30
C4-CH₃ ~1.1-1.3 ~20-25
C4 - ~35-40
CONH₂ ~5.5-7.5 (broad) ~175-180

Note: Actual chemical shifts are dependent on the solvent and the specific nature of the derivative.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary methods that probe the vibrational modes of a molecule, offering insights into functional groups and hydrogen bonding. niscpr.res.inunica.it In the IR spectrum of a compound like this compound, characteristic bands for the N-H stretches of the amide group appear in the 3100-3500 cm⁻¹ region. unica.it The strong C=O stretch (Amide I) and the N-H bend (Amide II) are also readily identifiable. unica.it

Raman spectroscopy provides additional vibrational information, often showing strong signals for symmetric vibrations which may be weak in the IR spectrum. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational frequencies observed in experimental spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. rsc.orgniscpr.res.in The molecular ion peak in the mass spectrum of this compound confirms its molecular mass. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation patterns typically involve cleavage of the piperidine ring and loss of its substituents, providing valuable structural information. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and conformational details. nih.govresearchgate.netunica.itmdpi.comnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of piperidine derivatives typically reveals a chair conformation for the six-membered ring. iucr.org A predominant feature in the crystal packing of amides is the formation of robust hydrogen-bonding networks. mdpi.comchemicalbook.com The amide group, with its N-H donors and carbonyl oxygen acceptor, facilitates the formation of intermolecular hydrogen bonds that dictate the crystal packing. mdpi.com These interactions often lead to the formation of recognizable synthons, such as the common R²₂(8) dimer motif in primary amides. mdpi.com

Table 2: Common Hydrogen Bond Parameters in Amide-Containing Crystal Structures

Donor (D) Hydrogen (H) Acceptor (A) D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)
N H O ~0.86 ~2.0 ~2.9 ~165

Note: These are generalized values and can vary for specific crystalline structures.

Polymorphism and Solid-State Characteristics

Polymorphism, the existence of multiple crystalline forms of a single compound, is a possibility for molecules like this compound due to the potential for different hydrogen-bonding arrangements and packing motifs. nih.gov Different polymorphs can have distinct physical properties. The study of polymorphism often involves techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to characterize the different solid-state forms. mdpi.com

Conformational Analysis of the Piperidine Ring System in Solution and Solid State

Solid-State Conformation

X-ray crystallography studies on various 4-substituted piperidine derivatives consistently show that the piperidine ring adopts a chair conformation in the solid state. nih.govnih.govmdpi.com This conformation is the most stable arrangement for a six-membered saturated heterocycle, as it minimizes both angle strain and torsional strain.

In the crystal structure of related compounds, such as N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide and 4-Methyl-N-p-tolylpiperidine-1-carboxamide, the six-membered piperidine ring is confirmed to exist in a chair conformation. nih.govnih.gov Similarly, studies on other derivatives like 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide also report a chair conformation for the piperidine ring. researchgate.net The specific orientation of the substituents at the C4 position (axial vs. equatorial) is a critical feature. In a fascinating case, crystals of 4-diphenylcarbamyl-N-methylpiperidine methobromide were found to contain two distinct conformers within the same crystal lattice: one with the C4 substituent in an equatorial position and the other with it in an axial position. nih.gov This highlights that the energy difference between the two chair conformers can be small enough to allow for the co-crystallization of both forms.

The table below summarizes crystallographic data for several 4-substituted piperidine derivatives, illustrating the common chair conformation found in the solid state.

Compound NameCrystal SystemSpace GroupKey Geometric FeatureReference
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamideMonoclinicP21/cPiperidine ring adopts a chair conformation. nih.gov
4-Methyl-N-p-tolylpiperidine-1-carboxamideOrthorhombicP212121The six-membered ring has a chair conformation. nih.gov
4-(1-Methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide Bromide HemihydrateMonoclinicC2/cThe piperidine ring has a chair configuration. mdpi.com
4-diphenylcarbamyl-N-methylpiperidine methobromide--Crystals contain both equatorial and axial conformers. nih.gov

Conformational Analysis in Solution

In solution, the piperidine ring undergoes a dynamic equilibrium between two rapidly interconverting chair conformations. This process, known as ring inversion, leads to the substituents at C4 flipping between axial and equatorial positions. The position of this equilibrium is influenced by several factors, including steric hindrance, electronic effects, and solvent polarity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this conformational equilibrium in solution. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. However, at low temperatures, this inversion can be slowed or "frozen out," allowing for the observation of separate signals for the axial and equatorial conformers. researchgate.net

The preferred conformation can be deduced by analyzing the coupling constants (3JHH) between vicinal protons and through Nuclear Overhauser Effect (NOE) studies. nih.gov For instance, a large coupling constant between two vicinal protons (typically 8-13 Hz) is indicative of a trans-diaxial relationship, which is characteristic of the chair conformation. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental NMR data. These calculations can predict the relative energies of different conformers and calculate NMR chemical shifts and coupling constants for each. researchgate.net In a detailed study of 4-(1-pyrrolidinyl)piperidine, a compound with a substituent at the C4 position, both experimental and theoretical data showed that the molecule exists as a mixture of two stable chair conformers: equatorial-equatorial and axial-equatorial. The mole fractions of these conformers were found to be dependent on the solvent, indicating that the solvent environment plays a role in stabilizing different conformers. researchgate.net

The following table presents a comparison of experimental and calculated 13C NMR chemical shifts for the two major conformers of 4-(1-pyrrolidinyl)piperidine, demonstrating the utility of combining experimental and theoretical approaches.

Carbon AtomConformerExperimental Chemical Shift (ppm) in CDCl3Calculated Chemical Shift (ppm)
C2/C6Equatorial-Equatorial50.150.6
Axial-Equatorial46.546.1
C3/C5Equatorial-Equatorial32.131.8
Axial-Equatorial30.130.7
C4Equatorial-Equatorial58.759.3
Axial-Equatorial56.455.6
Data adapted from a study on 4-(1-pyrrolidinyl)piperidine, a model for 4-substituted piperidines. researchgate.net

Computational and Theoretical Investigations of 4 Methylpiperidine 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 4-Methylpiperidine-4-carboxamide. These methods provide a detailed picture of the molecule's properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G, are employed to determine its optimized molecular geometry. informaticsjournals.co.in These calculations can reveal key structural parameters like bond lengths and angles. For instance, in similar piperidine-containing structures, DFT has been used to show how substitutions on the piperidine (B6355638) ring can distort its planarity. nih.gov The electronic structure, including the distribution of electron density and Mulliken charge distribution, can also be determined, identifying the most electron-rich and electron-poor regions of the molecule. informaticsjournals.co.innih.gov This information is vital for understanding how the molecule will interact with other chemical species.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are utilized to predict the energetics and reactivity of this compound. These calculations can determine the molecule's total energy, heat of formation, and the energies of various conformational isomers. By mapping the potential energy surface, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and its reactivity in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.netsdiarticle4.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to provide further insight into the molecule's behavior. researchgate.net These descriptors include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. informaticsjournals.co.in

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

These descriptors are invaluable for predicting how this compound will behave in different chemical environments and reactions.

Table 1: Global Chemical Reactivity Descriptors

Descriptor Formula Description
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2 Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Indicates resistance to change in electron distribution. informaticsjournals.co.in
Chemical Softness (S) S = 1 / η Represents the polarizability of the electron cloud.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational flexibility. By simulating the molecule's motion in a given environment (e.g., in a solvent or near a biological target), researchers can sample a wide range of possible conformations and determine their relative populations. nih.gov This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

When studying ligand-target interactions, MD simulations can elucidate the dynamic process of binding. ekb.eg These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. researchgate.net The stability of these interactions over the course of the simulation can be analyzed to predict the binding affinity and residence time of the ligand. ekb.eg

In Silico Studies of Molecular Recognition and Binding Interactions (excluding clinical implications)

In silico studies, which are computational investigations, play a crucial role in understanding how this compound recognizes and interacts with potential binding partners, such as proteins or enzymes. Molecular docking is a primary technique used in these studies to predict the preferred binding orientation of the molecule within the active site of a target. nih.gov Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces, providing an estimate of the binding affinity. researchgate.net

These studies can identify the specific amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). researchgate.net This detailed molecular-level understanding of the binding interactions is invaluable for the rational design of new molecules with improved binding properties, although clinical implications are not considered here.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, particularly those based on quantum chemical calculations, can be used to predict the spectroscopic properties of this compound. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis) of the molecule. researchgate.net These calculations can predict the wavelengths of maximum absorption and provide insight into the nature of the electronic transitions involved.

Similarly, the vibrational frequencies of the molecule can be calculated using methods like DFT. These theoretical frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. This comparison between theoretical and experimental spectra serves as a powerful tool for structural elucidation and characterization. researchgate.net

Mechanistic Studies of Molecular Interactions with Biological Targets in Vitro Focus

Exploration of Piperidine-4-carboxamide as a Ligand Scaffold for Specific Biological Interactions

The piperidine-4-carboxamide core is a versatile and privileged scaffold used to develop ligands that interact with a diverse range of biological targets. Its structure allows for substitutions at the piperidine (B6355638) nitrogen (N1) and the carboxamide nitrogen, enabling chemists to orient functional groups in three-dimensional space to achieve specific and high-affinity binding to proteins.

This scaffold has been successfully employed in the design of inhibitors for several key enzyme families and receptors:

Poly(ADP-ribose) polymerase (PARP): The carboxamide portion of the scaffold can mimic the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP enzymes. nih.gov This allows derivatives to sit in the active site and form crucial hydrogen bonds, leading to potent inhibition. nih.gov

Kinases: Derivatives have been developed as multi-kinase inhibitors, targeting enzymes like VEGFR-2, ERK-2, and Abl-1, which are involved in cancer cell signaling pathways. nih.gov

Secretory Glutaminyl Cyclase (sQC): In the context of Alzheimer's disease, the piperidine-4-carboxamide moiety was identified through virtual screening as a novel scaffold for inhibitors of sQC, an enzyme linked to the formation of neurotoxic amyloid-beta plaques. nih.govresearchgate.net

Chemokine Receptor Type 5 (CCR5): This G-protein coupled receptor is a crucial co-receptor for HIV-1 entry into host cells. A series of novel piperidine-4-carboxamide derivatives were designed based on a pharmacophore model to act as potent CCR5 antagonists. nih.gov

The strategic modification of the piperidine-4-carboxamide core, including the addition of methyl groups and other substituents to the piperidine ring or the carboxamide group, is a key principle in optimizing the potency and selectivity of these inhibitors. acs.org

In Vitro Enzymatic Assays and Inhibition Kinetics (strictly in vitro)

The biological activity of compounds built upon the piperidine-4-carboxamide scaffold is rigorously quantified using in vitro cell-free assays. These experiments are crucial for determining inhibitory potency and understanding the mechanism of action at a biochemical level.

Target Identification and Mechanistic Validation in Cell-Free Systems

Cell-free enzymatic and binding assays provide direct evidence of a molecule's interaction with its intended target, independent of cellular uptake or metabolic effects. The inhibitory concentration (IC₅₀)—the concentration of an inhibitor required to reduce enzyme activity by 50%—is a standard metric for potency. Studies on various derivatives have identified several specific targets and have quantified their inhibitory potential. For instance, derivatives have shown potent activity against α-glucosidase, an enzyme targeted in diabetes treatment. nih.gov

Table 1: In Vitro Inhibitory Activity of Selected Piperidine-4-carboxamide Derivatives

Compound/Derivative Target Assay Type IC₅₀ Reference(s)
Cpd-41 Secretory Glutaminyl Cyclase (sQC) Enzymatic Assay 34 µM nih.gov
Derivative 16g CCR5 Calcium Mobilization 25.73 nM nih.gov
Derivative 16i CCR5 Calcium Mobilization 25.53 nM nih.gov
Derivative 16g HIV-1 (single cycle) Antiviral Assay 73.01 nM nih.gov
Derivative 16i HIV-1 (single cycle) Antiviral Assay 94.10 nM nih.gov
Derivative 6b K562 Cancer Cells Anti-proliferative 4.5 µM nih.gov
Pyrimidinyl-piperazine carboxamide 21c α-Glucosidase Enzymatic Assay ~0.4-1.5 µM nih.gov

Kinetic and Thermodynamic Parameters of Ligand-Enzyme Binding

Beyond simple potency (IC₅₀), detailed kinetic and thermodynamic studies reveal deeper insights into the binding mechanism. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure key parameters. nih.gov

Kinetic Parameters: These include the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff). A slow kₒff, indicating a long residence time of the inhibitor on its target, is often a desirable property. Kinetic studies on certain piperazine (B1678402) carboxamide derivatives revealed a competitive mode of inhibition against α-glucosidase. nih.gov

Thermodynamic Parameters: ITC measures the change in enthalpy (ΔH) and entropy (ΔS) upon binding. This helps to understand the driving forces of the interaction. For many inhibitors, binding is an enthalpy-driven process, often resulting from the formation of strong hydrogen bonds and ionic interactions within the target's active site. nih.gov While comprehensive thermodynamic data for all piperidine-4-carboxamide series are not always reported, the principles are widely applied in lead optimization. nih.gov

Receptor Binding Studies and Ligand-Target Complex Analysis at the Molecular Level

Understanding how a ligand binds to its target at an atomic level is fundamental for rational drug design. Molecular docking, X-ray crystallography, and NMR spectroscopy are powerful tools used to visualize and analyze these interactions.

Molecular docking simulations are frequently used to predict the binding pose of piperidine-4-carboxamide derivatives in the active site of their targets. These models have been instrumental in understanding the interactions with:

PARP-1: Docking studies revealed that inhibitors based on similar scaffolds form key hydrogen bonds with the amino acid residues Gly863 and Ser904, while also engaging in π-π stacking interactions with Tyr907. researchgate.net

Multi-kinases: The binding modes of a representative compound with VEGFR-2, ERK-2, and Abl-1 were elucidated through molecular docking, suggesting its activity stems from the simultaneous inhibition of these targets. nih.gov

Secretory Glutaminyl Cyclase (sQC): For the inhibitor Cpd-41, systematic molecular docking and subsequent X-ray crystallography provided detailed atomic-level information about its binding mode in the sQC active site, confirming the predictions and providing a solid structural basis for further development. nih.govresearchgate.net

Table 2: Key Molecular Interactions of Piperidine-4-carboxamide Derivatives with Biological Targets

Target Key Interacting Residues Type of Interaction Method of Analysis Reference(s)
PARP-1 Gly863, Ser904 Hydrogen Bonding Molecular Modeling researchgate.net
PARP-1 Tyr907, Tyr896 π-π and Hydrogen-π Stacking Molecular Modeling researchgate.net
sQC Active Site Residues Not specified Molecular Docking, X-ray Crystallography nih.govresearchgate.net
VEGFR-2, ERK-2, Abl-1 Active Site Residues Not specified Molecular Docking nih.gov
α-Glucosidase Not specified Hydrophobic Interactions Computational Study nih.gov

Structure-Based Design Principles Guided by the 4-Methylpiperidine-4-carboxamide Core

The knowledge gained from structural and activity studies feeds directly back into the design of new, improved molecules. The piperidine-4-carboxamide core provides a rigid and reliable anchor from which functional groups can be systematically altered to enhance binding affinity, selectivity, and pharmacokinetic properties.

Key design principles include:

Mimicking Natural Substrates: The design of PARP-1 inhibitors is often based on mimicking the nicotinamide part of the NAD+ substrate, where the carboxamide group is essential for forming critical hydrogen bonds in the enzyme's active site. nih.gov

Pharmacophore Modeling: For CCR5 inhibitors, a putative 'Y-shape' pharmacophore model guided the design and synthesis of derivatives. This approach ensures that the key functional groups responsible for binding are correctly positioned for optimal interaction with the receptor. nih.gov

Scaffold Hopping and Virtual Screening: The discovery of the piperidine-4-carboxamide scaffold for sQC inhibition was achieved through a pharmacophore-assisted high-throughput virtual screening. nih.gov This initial hit (Cpd-41) then serves as an attractive starting point for the rational design of next-generation inhibitors with higher affinity. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

4-Methylpiperidine-4-carboxamide as a Key Intermediate in Complex Organic Molecule Synthesis

The piperidine (B6355638) ring is a prevalent scaffold in a vast number of bioactive molecules and natural products. The specific substitution pattern of this compound offers a strategic advantage in the synthesis of complex molecular architectures, serving as a key intermediate that can be elaborated into a variety of more complex structures. Its utility is particularly noted in medicinal chemistry, where the piperidine core is a well-established pharmacophore.

The this compound core provides a robust framework for scaffold diversification, a crucial strategy in drug discovery and medicinal chemistry for exploring chemical space and developing new therapeutic agents. The piperidine ring system allows for the generation of three-dimensional fragments that can lead to molecules with improved pharmacological properties.

Researchers have utilized similar piperidine-4-carboxamide scaffolds to develop novel bioactive compounds. For instance, the synthesis of a range of piperidine-4-carboxamide derivatives has been explored for their potential as anti-cytomegalovirus (CMV) agents nih.gov. In these studies, the carboxamide group at the 4-position serves as a key anchoring point for the introduction of various substituents, demonstrating the scaffold's utility in creating libraries of compounds for biological screening nih.gov. The methyl group at the 4-position can influence the conformational properties of the piperidine ring, which can be advantageous in designing molecules with specific binding affinities to biological targets.

Furthermore, the general class of piperidine-4-carboxamides has been investigated for the synthesis of compounds with a range of physiological activities, including analgesic and dopamine reuptake inhibitory effects nih.gov. These studies underscore the potential of the this compound scaffold as a starting point for the development of new therapeutics. The diversification of this core can be achieved through various synthetic transformations targeting the piperidine nitrogen, the amide functionality, or even the piperidine ring itself.

Table 1: Examples of Bioactive Scaffolds Derived from Piperidine-4-carboxamides

Scaffold/DerivativeTarget/ApplicationKey Synthetic Strategy
Pyrrole and Indole Piperidine-4-carboxamidesAnti-Cytomegalovirus (CMV)Amide coupling to the 4-(2-aminoethyl)pyridine moiety nih.gov
Sulfonamide and Amide derivatives of Piperidine-4-carboxamideDopamine Reuptake Inhibition, AnalgesiaAmino-de-chlorination and amino-de-alkoxylation reactions nih.gov
N-(4-piperidinyl)-N-phenylamidesAnalgesicsHydrolysis of a 1-phenylmethyl-4-(phenylamino)piperidine-4-carboxamide intermediate rsc.org

In the field of solid-phase peptide synthesis (SPPS), the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids is a critical step. While extensive research has been conducted on various reagents for this purpose, it is important to clarify that This compound is not typically used as an Fmoc removal reagent. However, a closely related compound, 4-methylpiperidine , has been extensively studied and utilized as an effective alternative to piperidine for Fmoc deprotection.

The use of 4-methylpiperidine in SPPS offers several advantages, including being a less controlled substance compared to piperidine in some regions. Studies have shown that 4-methylpiperidine can be used efficiently for Fmoc removal, often in a 20% v/v solution in dimethylformamide (DMF) nih.gov. Research comparing the effectiveness of 4-methylpiperidine with piperidine and piperazine (B1678402) has demonstrated that all three reagents behave similarly in terms of yield and purity of the synthesized peptides, making them interchangeable in many cases mdpi.com.

The efficiency of Fmoc removal is a key factor in the successful synthesis of high-quality peptides. Detailed analyses have shown a correlation between the hydrophobicity and size of the peptide with the yield and purity of the final product when using these deprotection reagents mdpi.com. The development of "in situ" Fmoc removal protocols, where 4-methylpiperidine is added directly to the coupling cocktail, has been proposed as a more sustainable approach to SPPS, significantly reducing solvent consumption rsc.orgnih.gov.

Table 2: Comparison of Fmoc Deprotection Reagents in SPPS

ReagentTypical ConcentrationKey Findings
Piperidine20% v/v in DMFStandard reagent, effective but a controlled substance in some areas.
4-Methylpiperidine 20% v/v in DMFInterchangeable with piperidine, similar efficiency in yield and purity nih.govmdpi.com.
Piperazine10% w/v in 9:1 DMF/ethanolEffective alternative, though may require solvent modification for solubility mdpi.com.

Role in Catalyst Design and Ligand Development

The structural features of this compound, including the presence of nitrogen and oxygen donor atoms, suggest its potential utility in the design of ligands for catalysis. However, a review of the current scientific literature indicates that this specific compound is not widely reported in this context.

The development of chiral ligands is paramount in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. While numerous classes of chiral ligands have been synthesized and successfully applied, there is a lack of specific research detailing the use of This compound as a chiral ligand for asymmetric catalysis. General principles of chiral ligand design often involve the incorporation of stereogenic centers and rigid backbones to create a well-defined chiral environment around a metal center. Although the this compound scaffold possesses a stereocenter at the 4-position, its application in prominent catalytic systems has not been documented in the available literature.

The nitrogen and oxygen atoms within the this compound structure have the potential to coordinate with metal ions, forming coordination compounds. However, a comprehensive search of the chemical literature did not yield specific examples of coordination complexes synthesized directly from This compound .

Research in the broader field of coordination chemistry has demonstrated the ability of related piperidine and carboxamide-containing molecules to act as ligands. For instance, studies have shown the synthesis and characterization of metal complexes with ligands derived from piperidine and other functional groups, highlighting the versatility of the piperidine scaffold in coordination chemistry researchgate.netnih.gov. These studies provide a basis for the potential of this compound to form stable complexes with various metal ions, though specific research on this compound is currently lacking.

Exploration in Functional Materials and Supramolecular Chemistry

The fields of functional materials and supramolecular chemistry focus on the design and synthesis of molecules that can self-assemble into ordered structures with specific functions. These functions can range from sensing and catalysis to drug delivery and electronics. While the molecular structure of this compound, with its potential for hydrogen bonding and van der Waals interactions, suggests it could be a component in supramolecular assemblies or functional polymers, there is currently no available scientific literature to support its application in these areas. The exploration of This compound in the development of functional materials and its role in supramolecular chemistry remains an open area for future research.

Liquid Organic Hydrogen Carriers (LOHC) Research

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store and transport hydrogen through reversible hydrogenation and dehydrogenation cycles. This technology is considered a promising avenue for a safe and efficient hydrogen economy. The selection of an appropriate LOHC molecule is critical and is based on properties such as hydrogen storage capacity, melting point, cost, and the thermodynamics of the hydrogenation/dehydrogenation reactions.

Piperidine derivatives have been identified as potential LOHC candidates due to their typically low melting points, affordability, and high theoretical hydrogen storage capacities. mdpi.com Research into pyridine and its derivatives, the aromatic precursors to piperidines, has shown their potential in this field. For instance, the 2-methylpiperidine/2-picoline system has a theoretical hydrogen storage capacity of 6.1% by weight. mdpi.com The hydrogenation of pyridine to piperidine is a key step in this process, and various catalysts have been explored for both the hydrogenation and dehydrogenation reactions. mdpi.commdpi.com

Currently, there is no specific research available in the scientific literature on the application of this compound as a Liquid Organic Hydrogen Carrier. The presence of the carboxamide and methyl groups at the 4-position would significantly influence its physical and chemical properties, including its hydrogen storage capacity, melting and boiling points, and the thermodynamics and kinetics of the hydrogenation/dehydrogenation cycle. Further research would be required to evaluate its potential in this application.

Below is an illustrative data table showcasing typical parameters evaluated for LOHC systems, using known piperidine-related compounds as examples.

Table 1: Illustrative Properties of Potential Piperidine-Based LOHC Systems

Compound System (Hydrogenated/Dehydrogenated)Theoretical H₂ Storage Capacity (wt%)Melting Point of Hydrogen-Lean Form (°C)Boiling Point of Hydrogen-Lean Form (°C)
Piperidine/Pyridine6.5-40115
2-Methylpiperidine/2-Picoline6.1-69129

Framework Materials Incorporating Piperidine Subunits

Framework materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from molecular building blocks. These materials have garnered significant interest for applications in gas storage and separation, catalysis, and sensing, owing to their high surface areas and tunable pore structures.

The incorporation of nitrogen-containing heterocyclic compounds, such as piperidines and their analogues, into the organic linkers of these frameworks can impart specific functionalities. For instance, the nitrogen atoms can act as basic sites for catalysis or as binding sites for metal ions or guest molecules. While specific research on the use of this compound as a building block for framework materials is not currently available, studies on related cyclic amines, such as piperazine, demonstrate the potential of this class of compounds.

Piperazine has been successfully used to create linkers for both MOFs and COFs. researchgate.netnih.govswitt.chrsc.orgresearchgate.net These piperazine-based frameworks have shown promise in applications such as methane storage and as electrically conductive materials. nih.govrsc.org The rigid structure and the presence of functionalizable N-H groups in piperazine make it a versatile component for creating robust and functional porous materials. The synthesis of such frameworks often involves the reaction of the amine with complementary organic linkers or metal nodes to form the extended porous network. switt.chmdpi.com

The structure of this compound, with its single reactive N-H group on the piperidine ring and the carboxamide functionality, suggests it could potentially be used as a monofunctional or "capping" ligand in MOF synthesis or as a pendant group to modify the properties of a polymer backbone in a porous organic polymer. Its bulkier, non-planar structure would likely result in different framework topologies and pore environments compared to those derived from simpler, difunctional linkers like piperazine.

Below is an illustrative data table of properties for framework materials containing nitrogen-containing heterocyclic linkers.

Table 2: Illustrative Properties of Framework Materials with Piperazine Linkers

Framework NameLinker MoleculeApplication HighlightBrunauer-Emmett-Teller (BET) Surface Area (m²/g)
NJU-Bai19Piperazine-functionalized dicarboxylateMethane Storage1150
NiPc-NH-CoPcF8 COFPiperazine-linked phthalocyaninesElectrical Conductivity650

Emerging Research Directions and Future Perspectives in 4 Methylpiperidine 4 Carboxamide Research

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of 4-methylpiperidine-4-carboxamide and its derivatives is increasingly benefiting from the principles of flow chemistry and automated synthesis. While traditional batch synthesis remains prevalent, the field is moving towards continuous manufacturing processes to enhance efficiency, safety, and scalability. One-pot reaction methodologies are being developed that are amenable to automation, involving carefully controlled molar ratios, temperatures, and reaction times, followed by streamlined separation and purification steps. benchchem.com

The potential for flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity. This is particularly advantageous for multi-step syntheses of complex derivatives. Automated platforms, which combine robotic handling with real-time analytical monitoring, enable the rapid generation of compound libraries for high-throughput screening. This synergy of flow chemistry and automation is accelerating the discovery-synthesis-testing cycle for new chemical entities based on the this compound core.

Table 1: Comparison of Synthetic Methodologies

FeatureBatch SynthesisFlow ChemistryAutomated Platforms
Scalability Limited, often requires re-optimizationHigh, easily scalable by extending run timeHigh throughput for small-scale synthesis
Safety Higher risk with large volumes of reagentsEnhanced, small reaction volumesReduced manual handling of hazardous materials
Control Less precise control over parametersPrecise control of temperature, pressure, timeHigh precision and reproducibility
Efficiency Can be time-consuming with multiple stepsFaster reaction times, continuous processRapid library generation

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are providing unprecedented insights into the dynamic behavior of molecules containing the this compound scaffold. Dynamic NMR spectroscopy is being employed to study conformational changes and intermolecular interactions in real-time. For instance, such techniques have been used to measure the rates of helix-helix interconversion in peptides that incorporate cyclic amino acid structures related to the piperidine (B6355638) core, offering a deeper understanding of their structural dynamics. acs.org

Fragment-Based Drug Discovery (FBDD) is another area where NMR plays a crucial role. frontiersin.org Techniques like Water-LOGSY are used in primary screening to detect the weak binding of fragments, including piperidine derivatives, to their biological targets. frontiersin.org Furthermore, 1D and 2D NMR techniques are essential for the structural elucidation and characterization of novel, complex analogues derived from this compound. asm.orgsci-hub.ru These advanced applications of spectroscopy are moving beyond simple structural confirmation to explore the dynamic nature of these compounds and their interactions with biological systems.

Development of Novel Computational Methodologies for Predictive Modeling and Design

The design of next-generation compounds based on the this compound scaffold is being revolutionized by novel computational methodologies. Researchers are developing sophisticated computational protocols to analyze and predict the properties of these molecules with greater accuracy. One such approach involves the use of Principal Moments of Inertia (PMI) plots for the shape analysis of fragment libraries containing piperidine and other saturated heterocyclic scaffolds. whiterose.ac.ukwhiterose.ac.uk This allows for the generation of 3-dimensional fragment libraries that explore a wider range of chemical space, leading to the design of compounds with more diverse and drug-like shapes. whiterose.ac.ukwhiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) modeling is also being refined for piperidine derivatives. researchgate.net By using genetic algorithms and machine learning techniques like artificial neural networks, more robust and predictive QSAR models are being built. researchgate.net These models, which correlate the structural features of compounds with their biological activities, are crucial for prioritizing synthetic candidates and guiding lead optimization. researchgate.net Additionally, computational tools are being developed to sift through metabolomics data, helping to uncover the overlooked chemical diversity of natural products containing piperidine and related scaffolds. nih.govbiorxiv.org

Table 2: Key Computational Methodologies in Piperidine Scaffold Research

MethodologyApplicationKey Benefit
Principal Moments of Inertia (PMI) Analysis Design of 3D fragment librariesEnhances shape diversity of new compounds. whiterose.ac.ukwhiterose.ac.uk
QSAR with Machine Learning Predictive modeling of biological activityIncreases accuracy of activity predictions. researchgate.net
Computational Metabolomics Discovery of novel natural product analoguesUncovers hidden chemical diversity in nature. nih.gov

Design of Next-Generation Analogues for Mechanistic Chemical Biology Studies

The this compound scaffold is serving as a foundation for the design of sophisticated molecular tools for mechanistic chemical biology. These next-generation analogues are engineered not just for therapeutic effect but to probe and understand complex biological processes. nih.gov A prime example is the development of "molecular COUPLrs," which are small molecules flanked by two reactive warheads designed to "glue" protein complexes together. biorxiv.org Derivatives of this compound have been incorporated into the synthesis of these COUPLrs, which are used to systematically identify protein complexes that can be stabilized, thereby expanding the druggable proteome. biorxiv.orgbiorxiv.org

Another key area is the creation of highly selective chemical probes to investigate the function of specific proteins. nih.gov The piperidine ring is a common feature in such probes, which are often developed alongside inactive analogues to serve as rigorous controls for validating on-target effects. nih.gov Furthermore, the scaffold is being integrated into fluorescent probes and hybridized with natural products, such as Tanshinone I, to create potent and selective inhibitors for mechanistic studies. core.ac.ukacs.orgresearchgate.net These advanced analogues are invaluable tools for dissecting biological pathways and validating new drug targets. acs.org

Q & A

Q. What are the established synthetic routes for 4-Methylpiperidine-4-carboxamide, and what key intermediates are involved?

The synthesis of this compound typically involves functionalization of the piperidine ring. A common approach includes:

  • Alkylation of piperidine : Introducing the methyl group at the 4-position using methylating agents like methyl iodide under basic conditions .
  • Carboxamide formation : Reacting the intermediate with phosgene or carbodiimide-based reagents to install the carboxamide moiety. For example, coupling with ammonium chloride in the presence of activating agents can yield the final product .
    Key intermediates include 4-methylpiperidine and its activated carboxylate derivatives. Optimization of solvent polarity (e.g., DMF or THF) and temperature (0–25°C) is critical to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H NMR resolves methyl group signals (δ 1.2–1.4 ppm) and carboxamide protons (δ 6.5–8.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) and quaternary carbons .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 171.14 for C₈H₁₄N₂O) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and identifies impurities from synthetic byproducts .

Q. What are the primary biological targets and mechanisms associated with this compound in pharmacological studies?

this compound exhibits activity against:

  • Neurological targets : Modulates acetylcholine receptors (e.g., α7 nAChR) via competitive inhibition, as shown in radioligand binding assays (IC₅₀ values in µM range) .
  • Enzyme inhibition : Blocks cytochrome P450 isoforms (e.g., CYP3A4) in liver microsome assays, impacting drug metabolism studies .
    Mechanistic studies often employ in vitro enzyme kinetics and molecular docking simulations to validate interactions .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

  • Molecular docking : Predict binding affinities to off-target receptors (e.g., serotonin transporters) using software like AutoDock Vina. Adjust substituents at the piperidine nitrogen to reduce cross-reactivity .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize derivatives for synthesis .
  • MD simulations : Assess conformational stability in lipid bilayers to optimize blood-brain barrier penetration for CNS-targeted applications .

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency compared to THF .
  • Catalyst screening : Use HOBt/DCC systems for amide bond formation, reducing racemization risks .
  • Temperature control : Maintain ≤20°C during methylation to prevent N-oxide formation .
    Yield improvements (from 60% to >85%) are achievable via Design of Experiments (DoE) approaches .

Q. What strategies resolve contradictions in biological activity data across different in vitro studies?

  • Assay standardization : Normalize cell lines (e.g., HEK293 vs. SH-SY5Y) and incubation times to reduce variability .
  • Purity validation : Use LC-MS to confirm compound integrity; impurities >2% can skew dose-response curves .
  • Orthogonal assays : Cross-validate receptor binding data with functional assays (e.g., calcium flux for nAChR activity) .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Byproduct management : Chromatography or recrystallization (ethanol/water) removes residual methyl iodide .
  • Safety protocols : Handle phosgene alternatives (e.g., EDCI) in closed systems to mitigate toxicity risks .
  • Batch consistency : Implement PAT (Process Analytical Technology) to monitor reaction progression in real-time .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.